

Application Notes and Protocols for TA-01 (Low-Dose Tamoxifen) Treatment

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Compound of Interest

Compound Name: TA-01

Cat. No.: B611111

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Introduction:

The designation "**TA-01**" in the context of therapeutic studies predominantly refers to the TAM-01 trial, a significant phase III clinical study investigating the use of low-dose tamoxifen for the prevention of breast cancer in women with ductal carcinoma in situ (DCIS) or high-risk breast lesions.[1] These application notes provide a detailed overview of the treatment duration, experimental protocols, and relevant biological pathways associated with the TAM-01 trial. This information is intended for researchers, scientists, and drug development professionals working in the field of oncology and chemoprevention.

Data on Treatment Duration

The primary intervention in the TAM-01 trial involved the administration of low-dose tamoxifen over a defined period. The quantitative data regarding the treatment duration from this study is summarized below.

Parameter	Duration	Notes
Treatment Regimen	3 years	Daily oral administration of 5 mg tamoxifen.[1]
Median Follow-up	9.7 years	Long-term follow-up to assess disease recurrence and incidence.[1]

Experimental Protocols

The following sections detail the key methodologies employed in the TAM-01 clinical trial.

Study Design and Patient Population

- Trial Type: Multicenter, phase III, randomized, placebo-controlled trial.[\[1\]](#)
- Inclusion Criteria:
 - Women aged 75 years or younger.[\[1\]](#)
 - ECOG performance status of 1 or lower.[\[1\]](#)
 - Diagnosed with hormone-sensitive (Estrogen Receptor or Progesterone Receptor \geq 1%) or unknown Ductal Carcinoma in Situ (DCIS), Atypical Ductal Hyperplasia (ADH), or Lobular Carcinoma in Situ (LCIS).[\[1\]](#)
- Exclusion Criteria:
 - Previous invasive breast cancer.
 - Concurrent use of hormone replacement therapy or other selective estrogen receptor modulators (SERMs).
 - History of deep vein thrombosis, pulmonary embolism, or other thromboembolic events.

Treatment Protocol

- Experimental Arm: Participants received a daily oral dose of 5 mg tamoxifen.[\[1\]](#)
- Control Arm: Participants received a matching placebo tablet daily.[\[1\]](#)
- Duration: The treatment period for both arms was 3 years.[\[1\]](#)

Endpoint Assessment

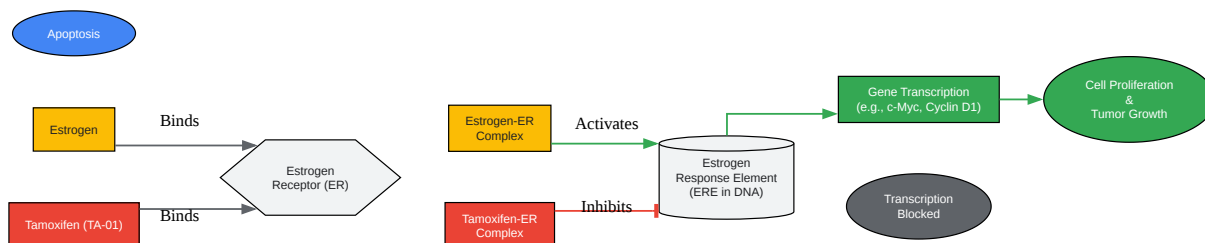
- Primary Endpoint: Incidence of invasive breast cancer or DCIS.

- Secondary Endpoints:
 - Incidence of contralateral breast cancer.[1]
 - Occurrence of serious adverse events, with a particular focus on endometrial cancer and thromboembolic events.
 - Changes in mammographic density.[1]
- Follow-up: Patients were monitored through regular clinical visits, mammograms, and reporting of any adverse events. The median follow-up period extended to 9.7 years to capture long-term outcomes.[1]

Signaling Pathways and Experimental Workflow

Mechanism of Action: Tamoxifen Signaling

Tamoxifen is a selective estrogen receptor modulator (SERM). Its primary mechanism involves competitive binding to the estrogen receptor (ER), leading to a conformational change in the receptor. In breast tissue, this complex acts as an antagonist, blocking the transcriptional activation of estrogen-responsive genes that are critical for cell proliferation.

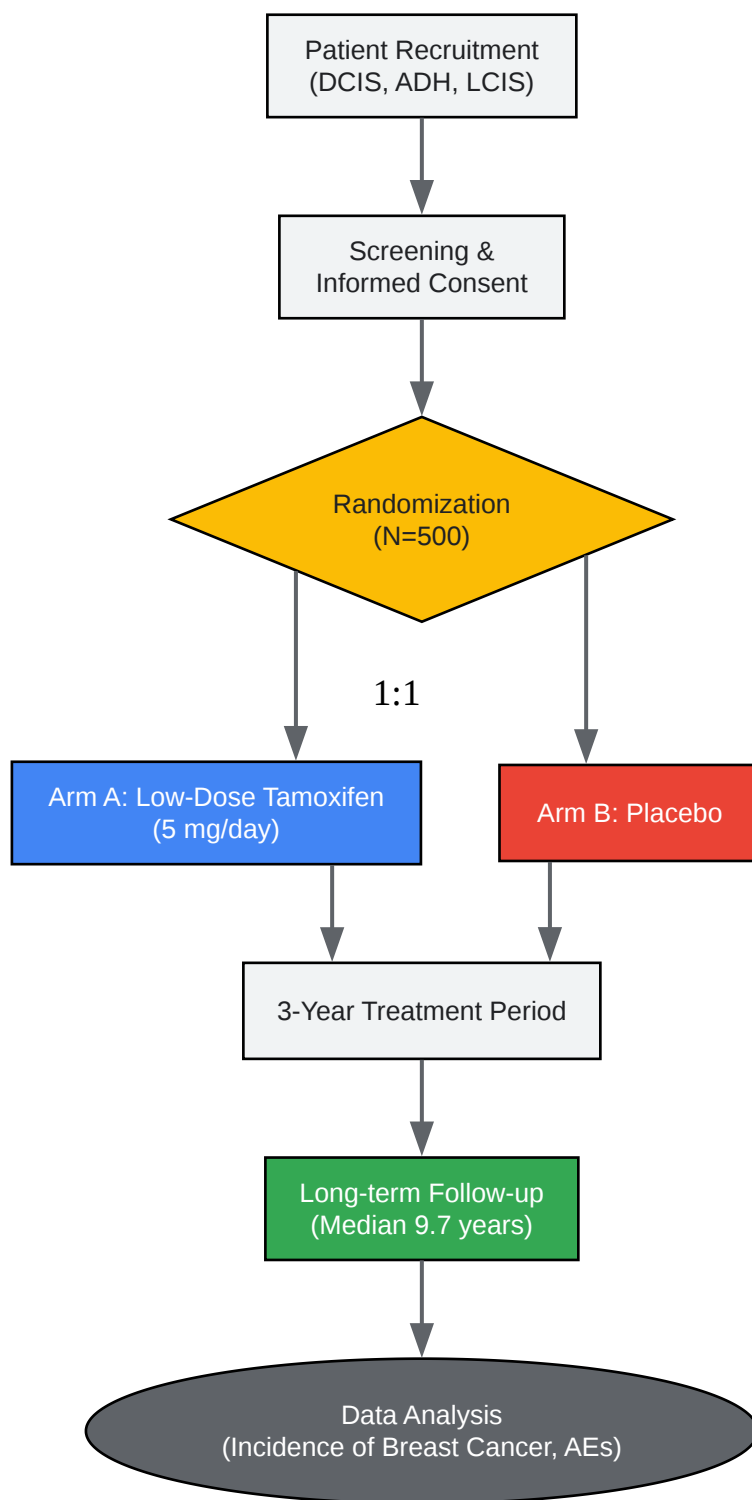


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Caption: Tamoxifen's mechanism of action in breast cancer cells.

Experimental Workflow of the TAM-01 Trial

The workflow for the TAM-01 trial followed a standard randomized controlled trial design, from patient recruitment to long-term follow-up.



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Caption: Workflow of the TAM-01 phase III clinical trial.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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